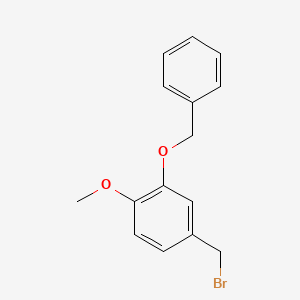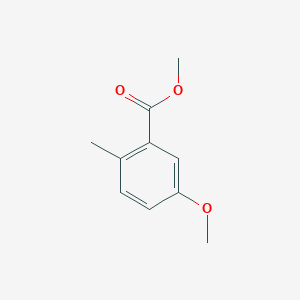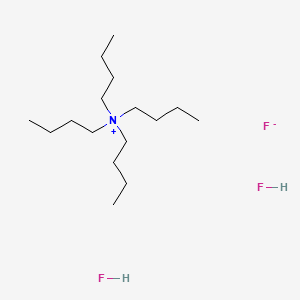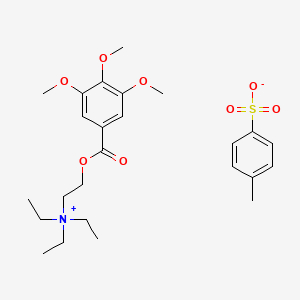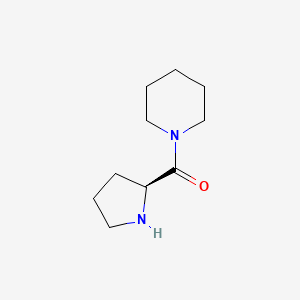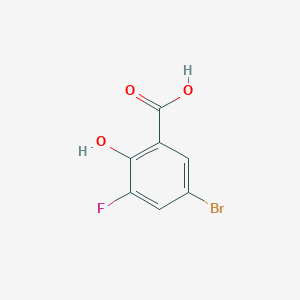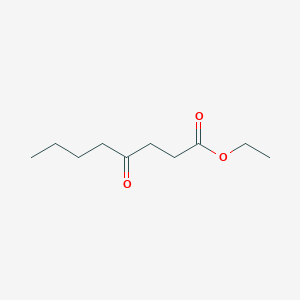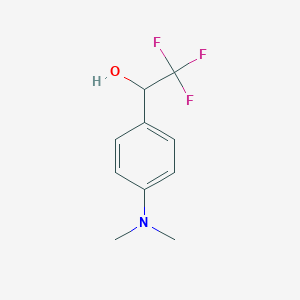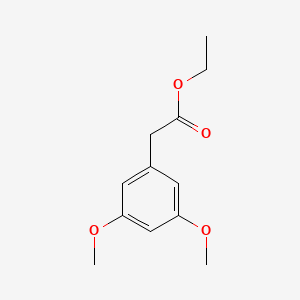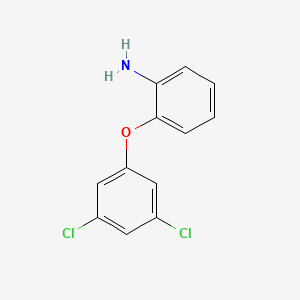
2-(3,5-Dichlorophenoxy)aniline
説明
2-(3,5-Dichlorophenoxy)aniline is a chemical compound that is a derivative of aniline, where the aniline moiety is substituted with a dichlorophenoxy group. This compound is part of a broader class of aniline derivatives that are widely used as chemical intermediates in various industrial and pharmaceutical applications.
Synthesis Analysis
The synthesis of substituted anilines, such as 2-(3,5-Dichlorophenoxy)aniline, can be achieved through several methods. One approach is the biphasic radical arylation reactions with dioxygen from air as an oxidant, which has been shown to be applicable on a gram scale for the synthesis of substituted 2-aminobiphenyls . Another method involves the synthesis of novel monomers by linking aniline to other functional groups, as demonstrated in the synthesis of a polymer based on an aniline derivative . Although these methods do not directly describe the synthesis of 2-(3,5-Dichlorophenoxy)aniline, they provide insight into the types of reactions that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of aniline derivatives can be significantly influenced by the substituents attached to the aniline ring. For instance, the presence of a chlorine substituent has been shown to affect the vibrational wavenumbers of the molecule, as seen in the study of 2-chloro-5-(trifluoromethyl) aniline . Similarly, the crystal structure of 2-(diphenylphosphinylmethoxy)aniline reveals how different substituents can lead to the formation of hydrogen bonds and affect the overall molecular conformation .
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions depending on their substituents. For example, the Schiff base of aniline derivatives has been synthesized through condensation reactions, leading to compounds with potential antimicrobial, antioxidant, and larvicidal activities . The reactivity of these compounds can be further explored to understand the chemical behavior of 2-(3,5-Dichlorophenoxy)aniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are closely related to their molecular structure. Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, along with quantum chemical studies, can provide detailed information on the functional groups present and the thermodynamic parameters of these molecules . Additionally, the study of the physicochemical properties and X-ray structure analysis of related compounds can offer insights into the potential properties of 2-(3,5-Dichlorophenoxy)aniline, such as solubility, melting point, and crystalline structure .
科学的研究の応用
Nephrotoxicity Studies
2-(3,5-Dichlorophenoxy)aniline and its derivatives are extensively studied for their nephrotoxicity potential. Rankin et al. (1986) investigated the in vivo and in vitro nephrotoxic potential of aniline and its monochlorophenyl derivatives, including 2-CA (a derivative of 2-(3,5-Dichlorophenoxy)aniline), in Fischer 344 rats. They found that chlorine substitution on the phenyl ring of aniline enhances nephrotoxic potential, with 2-substitution producing the greatest increase (Rankin et al., 1986). Similarly, Rankin et al. (2016) explored the nephrotoxic potential of 3,5-dichloroaniline putative metabolites in isolated renal cortical cells from Fischer 344 rats, indicating the role of biotransformation in nephrotoxicity (Rankin et al., 2016).
Electrochemical Synthesis and Applications
Leyla Shahhosseini et al. (2016) conducted a study on the electrochemical synthesis of a novel polymer based on a derivative of aniline in aqueous solution. This research demonstrated the application of such compounds in dye-sensitized solar cells, enhancing their energy conversion efficiency (Shahhosseini et al., 2016).
Chemical Intermediate Optimization
D. Boschelli et al. (2001) focused on optimizing 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, where derivatives of 2-(3,5-Dichlorophenoxy)aniline played a crucial role in the inhibition of Src-mediated cell proliferation (Boschelli et al., 2001).
Environmental and Aquatic Toxicity Research
The impact of chloroaniline compounds, including derivatives of 2-(3,5-Dichlorophenoxy)aniline, on aquatic environments has been studied by F. Gersich and M. Mayes (1986). They conducted acute toxicity tests to determine the impact of these compounds on aquatic organisms (Gersich & Mayes, 1986).
Safety And Hazards
特性
IUPAC Name |
2-(3,5-dichlorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO/c13-8-5-9(14)7-10(6-8)16-12-4-2-1-3-11(12)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSRRBVQNAXVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50542723 | |
| Record name | 2-(3,5-Dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dichlorophenoxy)aniline | |
CAS RN |
76838-75-0 | |
| Record name | 2-(3,5-Dichlorophenoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50542723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)
